molecular formula C18H19ClN6 B15122242 5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine

5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B15122242
M. Wt: 354.8 g/mol
InChI Key: RLMSEJBRZKZRRV-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The process often starts with the preparation of the quinoxaline derivative, followed by the formation of the piperidine ring, and finally, the introduction of the pyrimidine group. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the piperidine or pyrimidine rings.

Scientific Research Applications

5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for studying receptor interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline moieties, such as quinoxaline-2-carboxylate.

    Piperidine Derivatives: Compounds like 4-piperidone and its derivatives.

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and its analogs.

Uniqueness

5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C18H19ClN6

Molecular Weight

354.8 g/mol

IUPAC Name

5-chloro-N-methyl-N-(1-quinoxalin-2-ylpiperidin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C18H19ClN6/c1-24(18-21-10-13(19)11-22-18)14-6-8-25(9-7-14)17-12-20-15-4-2-3-5-16(15)23-17/h2-5,10-12,14H,6-9H2,1H3

InChI Key

RLMSEJBRZKZRRV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N=C2)C4=NC=C(C=N4)Cl

Origin of Product

United States

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